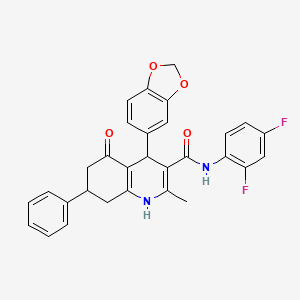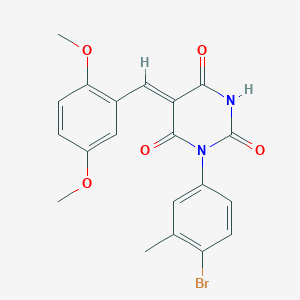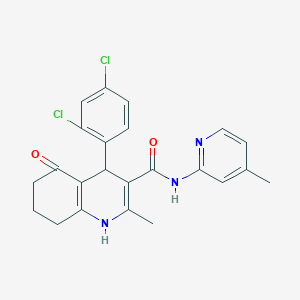![molecular formula C31H22N4O3 B11643806 8,9-Bis(4-methoxyphenyl)-2-(naphthalen-1-yl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643806.png)
8,9-Bis(4-methoxyphenyl)-2-(naphthalen-1-yl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[8-(4-METHOXYPHENYL)-2-(1-NAPHTHYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of furo, triazolo, and pyrimidinyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(4-METHOXYPHENYL)-2-(1-NAPHTHYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER involves multiple steps, each requiring specific reagents and conditions. One common approach is the acid-catalyzed cyclization of precursor compounds, which involves the use of ortho esters and hydrazinyl derivatives . The reaction conditions typically include elevated temperatures and the presence of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors could also be considered to improve efficiency and yield. The choice of solvents, catalysts, and purification methods would be optimized to ensure the highest possible purity and yield of the final product.
化学反応の分析
Types of Reactions
4-[8-(4-METHOXYPHENYL)-2-(1-NAPHTHYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to improve reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound
科学的研究の応用
4-[8-(4-METHOXYPHENYL)-2-(1-NAPHTHYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound can be used in the development of new materials and products, particularly in the fields of pharmaceuticals and biotechnology.
作用機序
The mechanism by which 4-[8-(4-METHOXYPHENYL)-2-(1-NAPHTHYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various receptors and enzymes, potentially modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazolo core but differs in its additional ring structure and substituents.
Coumarin-Triazole Derivatives: These compounds feature a coumarin ring fused with a triazole ring, offering different biological and chemical properties.
Uniqueness
What sets 4-[8-(4-METHOXYPHENYL)-2-(1-NAPHTHYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER apart is its unique combination of furo, triazolo, and pyrimidinyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C31H22N4O3 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
11,12-bis(4-methoxyphenyl)-4-naphthalen-1-yl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C31H22N4O3/c1-36-22-14-10-20(11-15-22)26-27-30-33-29(25-9-5-7-19-6-3-4-8-24(19)25)34-35(30)18-32-31(27)38-28(26)21-12-16-23(37-2)17-13-21/h3-18H,1-2H3 |
InChIキー |
CSHMTDPUMUTLQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide](/img/structure/B11643735.png)
![1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane](/img/structure/B11643737.png)
![1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11643742.png)
![(5Z)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11643745.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643750.png)
![ethyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate](/img/structure/B11643763.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2,5-dimethoxybenzylidene)propanehydrazide](/img/structure/B11643767.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11643772.png)


![N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline](/img/structure/B11643790.png)
![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11643798.png)
